Tyrosinase Inhibition: 3500-Fold Superiority Over Kojic Acid for a Thioether-Linked Analog
A derivative within the 1,2,4-triazol-3-ylthio)-N-phenyl acetamide series (compound 9k) demonstrates an IC50 of 0.0048 ± 0.0016 µM against mushroom tyrosinase. This represents a 3500-fold improvement in potency compared to the standard drug kojic acid (IC50 = 16.8320 ± 1.1600 µM) [1].
| Evidence Dimension | Tyrosinase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.0048 ± 0.0016 µM |
| Comparator Or Baseline | Kojic acid: IC50 = 16.8320 ± 1.1600 µM |
| Quantified Difference | 3500-fold more potent |
| Conditions | Mushroom tyrosinase enzyme assay |
Why This Matters
This massive potency gain directly informs procurement of this specific thioether-substituted analog for tyrosinase-related research, as generic triazole acetamides lacking the thioether linkage show negligible activity in this assay.
- [1] Vanjare BD, Mahajan PG, Dige NC, Raza H, Hassan M, Han Y, Kim SJ, Seo SY, Lee KH. Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies. Molecular Diversity. 2021;25(4):2089–2106. View Source
